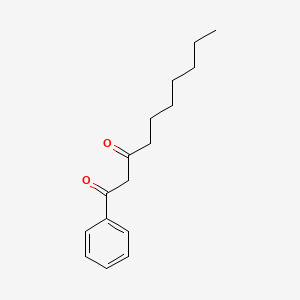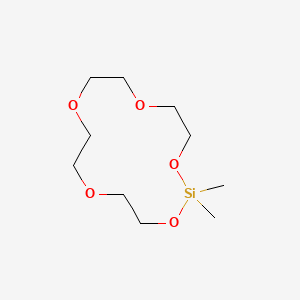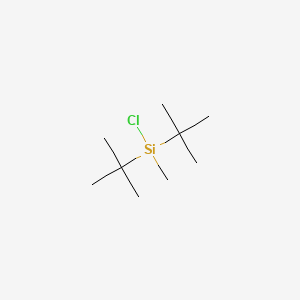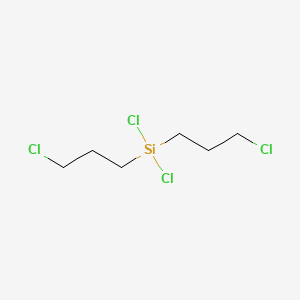
6-Aminocoumarin hydrochloride
Descripción general
Descripción
6-Aminocoumarin hydrochloride is used as a pharmaceutical intermediate . It is insoluble in water .
Synthesis Analysis
6-Aminocoumarin has been reacted with single and double molarity of d-glucose forming Schiff’s base and bis-compound derivatives. It was also reacted with CS2 in phase transfer catalysis condition producing dithiocarbamate, which was used as an intermediate for the preparation of fused and polyfused derivatives . Additionally, it was reacted with dicarbonyl compounds via the condensation reaction to give the polycarbonyl derivatives .Molecular Structure Analysis
The molecular formula of 6-Aminocoumarin is C9H7NO2 . The average mass is 161.157 Da and the monoisotopic mass is 161.047684 Da .Chemical Reactions Analysis
6-Aminocoumarin was reacted with ethyl cyanoacetate via the addition and condensation reaction mechanisms . The kinetics of the base hydrolysis of 6-aminocoumarin and some of its derivatives was studied spectrophotometrically in aqueous medium at 298 K under pseudo-first-order conditions .Physical And Chemical Properties Analysis
6-Aminocoumarin has a molecular formula of C9H7NO2, an average mass of 161.157 Da, and a monoisotopic mass of 161.047684 Da .Aplicaciones Científicas De Investigación
-
Pharmaceutical Intermediate
-
Biofilm Formation Inhibitory
- Field: Microbiology
- Application: 6-Aminocoumarin has been used in the synthesis of new hybrid coumarin-heterocycles that have shown the ability to inhibit biofilm formation .
- Method: This involves the reaction of coumarin-6-sulfonyl chloride and 6-aminocoumarin with different small heterocycle moieties .
- Results: The newly synthesized compounds were tested against various bacteria and showed significant MIC and MBC values .
-
Inflammation Inhibitory
- Field: Immunology
- Application: Some compounds synthesized using 6-aminocoumarin have shown anti-inflammatory properties .
- Method: This involves the synthesis of new compounds using 6-aminocoumarin and testing their ability to inhibit nitric oxide production in lipopolysaccharide-stimulated RAW264.7 macrophage cells .
- Results: One of the compounds effectively inhibited nitric oxide production, giving NO% inhibition of 70% compared to Sulindac (55.2%) .
-
Antimicrobial
- Field: Microbiology
- Application: 6-Aminocoumarin has been used in the synthesis of new compounds that have shown antimicrobial activities .
- Method: This involves the reaction of coumarin-6-sulfonyl chloride and 6-aminocoumarin with different small heterocycle moieties .
- Results: The newly synthesized compounds were tested against various bacteria and showed significant MIC and MBC values .
-
Antiviral
-
Anticancer
- Field: Oncology
- Application: 6-Aminocoumarin has been used in the synthesis of new compounds that have shown anticancer activities .
- Method: This involves the synthesis of new compounds using 6-aminocoumarin and testing their antiproliferative effects on different human tumor cancer cell lines .
- Results: The outcomes would depend on the specific anticancer compound being synthesized and the type of cancer cells being targeted .
-
Antioxidant
-
Antifungal
- Field: Microbiology
- Application: 6-Aminocoumarin has been used in the synthesis of new compounds that have shown antifungal activities .
- Method: This involves the reaction of coumarin-6-sulfonyl chloride and 6-aminocoumarin with different small heterocycle moieties .
- Results: The newly synthesized compounds were tested against various fungi and showed significant MIC and MBC values .
-
Chemical Intermediate
-
Fluorescent Probe
-
Photodynamic Therapy
-
Chemical Sensing
-
Halogenated Heterocycles
-
Research Use Only (RUO)
Safety And Hazards
Direcciones Futuras
Coumarin and their derivatives are important groups of heterocyclic compounds. They have attracted considerable interest because of their great biological importance . The research and development of coumarin, sulfonamide-based pharmacology, and medicinal chemistry have become active topics, and attracted the attention of medicinal chemists, pharmacists, and synthetic chemists .
Propiedades
IUPAC Name |
6-aminochromen-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2.ClH/c10-7-2-3-8-6(5-7)1-4-9(11)12-8;/h1-5H,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIGAIXSSYAHEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C=C1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50981714 | |
| Record name | 6-Amino-2H-1-benzopyran-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50981714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Aminocoumarin hydrochloride | |
CAS RN |
63989-79-7 | |
| Record name | 6-Amino-2H-1-benzopyran-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50981714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



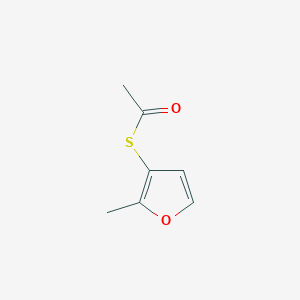
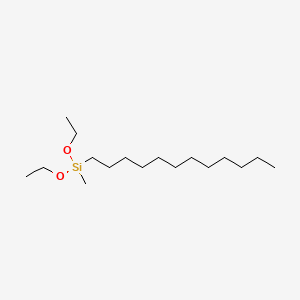
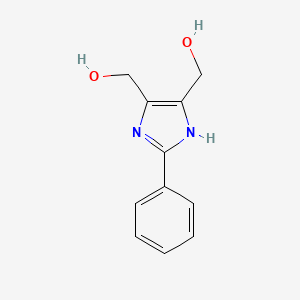
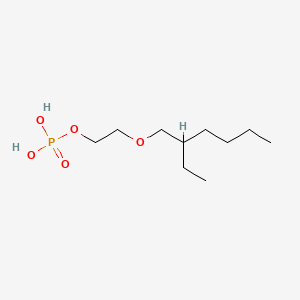
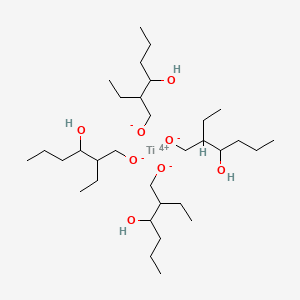
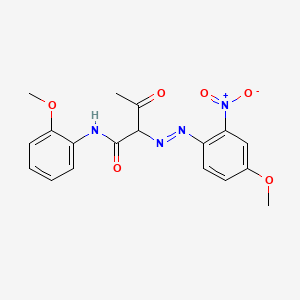
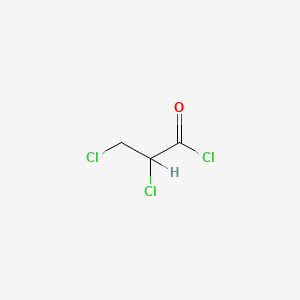
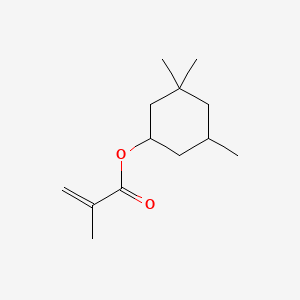
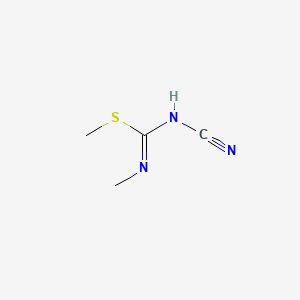
![Silane, [2-[3(or 4)-(chloromethyl)phenyl]ethyl]trimethoxy-](/img/structure/B1584940.png)
